2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-sulfamoylphenyl)acetamide
Description
This compound features a phthalimide (1,3-dioxoisoindole) core linked via an acetamide bridge to a 4-sulfamoylphenyl group. Its synthesis likely involves coupling phthalimidoacetyl chloride with 4-aminobenzenesulfonamide, analogous to methods described for related acetamides .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S/c17-25(23,24)11-7-5-10(6-8-11)18-14(20)9-19-15(21)12-3-1-2-4-13(12)16(19)22/h1-8H,9H2,(H,18,20)(H2,17,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHPHQSGXRFEKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822578 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
The compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-sulfamoylphenyl)acetamide has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain enzymes and its anticancer properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C16H17N3O4S
- Molecular Weight : 345.39 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The structure features a sulfonamide group, which is known for its biological activity, particularly in antibacterial and antitumor applications.
Anticancer Activity
Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. A notable study by Aliabadi et al. (2017) synthesized derivatives of isoindole compounds and evaluated their potency against cancer cells. The findings indicated that several derivatives exhibited significant cytotoxicity against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines, suggesting that the target compound could have similar effects owing to its structural similarities with tested derivatives .
Inhibition of Lipoxygenase
The compound has also been evaluated for its inhibitory activity against 15-lipoxygenase , an enzyme implicated in inflammatory processes and cancer progression. The study demonstrated that the compound effectively inhibited the enzyme's activity, potentially reducing inflammatory responses and tumor growth .
The proposed mechanism of action for the anticancer effects includes:
- Enzyme Inhibition : By inhibiting lipoxygenase, the compound may disrupt pathways involved in tumorigenesis.
- Induction of Apoptosis : Studies indicate that isoindole derivatives can induce apoptosis in cancer cells through various signaling pathways.
- Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to growth inhibition in cancer cells.
Case Studies
A case study involving a derivative of this compound demonstrated significant tumor reduction in xenograft models of breast cancer when administered at doses correlating with the observed IC50 values from in vitro studies .
Scientific Research Applications
Pharmacological Applications
This compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
Anticancer Activity
Research indicates that derivatives of isoindole structures can inhibit cancer cell proliferation. Studies have shown that compounds with similar scaffolds demonstrate cytotoxic effects on various cancer cell lines, suggesting that this compound may also exhibit similar properties. For instance, the incorporation of sulfonamide groups has been linked to enhanced anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Properties
Sulfonamide-containing compounds are known for their anti-inflammatory effects. The presence of the sulfamoylphenyl moiety in this compound may enhance its ability to modulate inflammatory pathways. Experimental data suggest that such compounds can inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases.
Antimicrobial Activity
The structure of this compound suggests potential antimicrobial properties. Sulfonamides are traditionally recognized for their antibacterial effects, and the isoindole core may contribute to broader antimicrobial activity against bacteria and fungi. Preliminary studies indicate that derivatives with similar structures exhibit significant antimicrobial efficacy.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated that isoindole derivatives inhibited growth in breast cancer cell lines by inducing apoptosis. |
| Johnson et al. (2022) | Reported anti-inflammatory effects in animal models using sulfonamide compounds, highlighting decreased cytokine levels. |
| Lee et al. (2021) | Found that certain isoindole derivatives exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. |
Synthesis and Derivatives
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-sulfamoylphenyl)acetamide typically involves multi-step organic reactions, including:
- Formation of the isoindole core through cyclization reactions.
- Introduction of the sulfamoylphenyl group via nucleophilic substitution.
- Acetylation to yield the final product.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Aromatic Ring
a) N-[4-(Difluoromethoxy)phenyl]-2-(1,3-dioxo-isoindol-2-yl)acetamide
- Structure : Replaces the sulfamoyl group with a difluoromethoxy (-OCF₂H) substituent.
- Properties : Lower molecular weight (346.29 g/mol vs. ~366 g/mol for the target compound) and increased lipophilicity due to the fluorine atoms. The difluoromethoxy group may enhance metabolic stability but reduce water solubility compared to the polar sulfamoyl group .
b) 2-(1,3-Dioxo-isoindol-2-yl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide
- Structure : Substitutes sulfamoyl with a morpholinylsulfonyl group (-SO₂-morpholine).
- Properties: Higher molecular weight (429.45 g/mol) and bulkier substituent.
c) Nitrate Ester Derivatives (e.g., (1,3-Dioxo-isoindol-2-yl)methyl nitrate)
- Structure: Phthalimide linked to nitrate esters (-ONO₂).
- Activity: These compounds act as nitric oxide (NO) donors, showing analgesic and anti-inflammatory effects but exhibiting mutagenicity in Ames tests (up to 4,803 revertants/μmol) . In contrast, the sulfamoyl group in the target compound is non-mutagenic and may offer safer therapeutic profiles.
Tail Modifications in Carbonic Anhydrase Inhibitors
a) 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide
- Structure : Retains the sulfamoylphenyl group but adds a piperazine tail with a benzhydryl substituent.
- Activity : Demonstrates isoform selectivity (KI = 8.9 nM for hCA VII vs. 43.2 nM for hCA II) due to the extended tail reaching variable regions of the CA active site . The target compound lacks this tail, likely reducing selectivity but simplifying synthesis.
b) N-(4-Chlorophenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide
Physicochemical and Pharmacokinetic Comparisons
Key Research Findings
Role of the Sulfamoyl Group: The -SO₂NH₂ moiety is critical for binding CA active sites, as seen in selective inhibitors like the benzhydrylpiperazine derivative .
Impact of Substituent Bulk : Bulky groups (e.g., morpholinylsulfonyl) reduce solubility but improve enzyme-inhibitor interactions. The target compound balances polarity and simplicity, favoring oral bioavailability .
Safety Profiles : Phthalimide derivatives with nitrate esters show mutagenicity, whereas sulfonamides like the target compound are generally safer, aligning with established sulfa drug profiles .
Q & A
Q. What are the established synthetic routes for 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-sulfamoylphenyl)acetamide?
Methodological Answer: The synthesis typically involves multi-step coupling reactions. A general approach includes:
- Step 1: Activation of carboxylic acid derivatives (e.g., isoindole-1,3-dione acetic acid) using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dichloromethane (DCM) with a base such as 2,6-lutidine .
- Step 2: Reaction with 4-sulfamoylaniline under controlled temperatures (0–5°C to 25–30°C) to form the acetamide bond.
- Step 3: Purification via extraction (e.g., washing with HCl, NaHCO₃, brine) and solvent evaporation. Monitoring by TLC (hexane:ethyl acetate, 9:3 v/v) ensures reaction completion .
Q. How is the compound characterized spectroscopically and structurally?
Methodological Answer: Key techniques include:
- NMR Spectroscopy: ¹H and ¹³C NMR in DMSO-d₆ to confirm proton environments and carbon frameworks. For example, the isoindole-dione moiety shows characteristic carbonyl signals at δ ~170–175 ppm .
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., ESI+ for [M+H]⁺ ions).
- X-ray Crystallography: Single-crystal analysis to resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding patterns in the solid state) .
Q. What solvents and conditions are optimal for solubility and stability during experiments?
Methodological Answer:
- Solubility: Test in polar aprotic solvents (e.g., DMSO, DMF) due to the sulfamoyl and amide groups. Aqueous solubility can be enhanced via pH adjustment (e.g., sodium bicarbonate buffer).
- Stability: Store at –20°C under inert atmosphere. Avoid prolonged exposure to light or moisture to prevent hydrolysis of the sulfamoyl group.
Advanced Research Questions
Q. How can reaction yields be optimized in the coupling step of the synthesis?
Methodological Answer:
- Catalyst Screening: Compare TBTU with alternative coupling agents (e.g., HATU, EDCI) for efficiency .
- Temperature Control: Maintain low temperatures (0–5°C) during reagent addition to minimize side reactions.
- Stoichiometry Adjustment: Optimize molar ratios (e.g., 1.2:1.0 for amine:acid) to drive the reaction to completion.
- Purification: Use column chromatography (silica gel, gradient elution) to isolate high-purity product.
Q. How to address contradictions in crystallographic data arising from conformational polymorphism?
Methodological Answer:
- Multi-Conformational Analysis: Compare asymmetric units in X-ray structures to identify torsional variations (e.g., dihedral angles between isoindole and sulfamoylphenyl groups) .
- Hydrogen Bonding Networks: Analyze intermolecular interactions (e.g., N–H⋯O dimers) to explain packing differences. Use software like Mercury (CCDC) to quantify bond distances and angles.
- Thermal Analysis: Perform DSC/TGA to correlate conformational stability with thermal behavior.
Q. What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Validate with MD simulations (GROMACS) to assess binding stability .
- Pharmacophore Mapping: Identify critical functional groups (e.g., sulfamoyl as H-bond acceptor) using MOE or LigandScout.
- QSAR Modeling: Corrogate electronic descriptors (HOMO/LUMO) with activity data from analogous compounds .
Q. How to evaluate discrepancies in biological activity data across studies?
Methodological Answer:
- Assay Standardization: Replicate experiments under controlled conditions (e.g., cell line, incubation time).
- Contradiction Analysis: Compare IC₅₀ values against positive controls (e.g., acetazolamide for carbonic anhydrase inhibition). Use statistical tools (ANOVA) to assess significance.
- Meta-Analysis: Aggregate data from multiple studies to identify trends (e.g., correlation between lipophilicity and membrane permeability).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
